molecular formula C18H11ClO3 B5821833 2-chloro-4-formylphenyl 2-naphthoate

2-chloro-4-formylphenyl 2-naphthoate

Cat. No.: B5821833
M. Wt: 310.7 g/mol
InChI Key: CDRJGVQRPLCNFO-UHFFFAOYSA-N
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Description

2-Chloro-4-formylphenyl 2-naphthoate is an aromatic ester compound featuring a naphthoate backbone substituted with a chlorine atom and a formyl group on the phenyl ring. For example, the metabolism of 2-naphthoate (a simpler analog lacking chloro and formyl substituents) by Burkholderia sp. JT 1500 involves intermediates such as 1-hydroxy-2-naphthoate and phthalate derivatives . The chloro and formyl groups in this compound likely influence its chemical reactivity, solubility, and biodegradability compared to unsubstituted naphthoates.

Properties

IUPAC Name

(2-chloro-4-formylphenyl) naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-16-9-12(11-20)5-8-17(16)22-18(21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRJGVQRPLCNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=C(C=C(C=C3)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Naphthoate and Derivatives

2-Naphthoate (C₁₁H₇O₂⁻) serves as a foundational structure for derivatives like 2-chloro-4-formylphenyl 2-naphthoate. Key differences include:

  • Substituent Effects: The addition of a chlorine atom (electron-withdrawing) and a formyl group (electron-withdrawing and reactive) on the phenyl ring alters the compound’s electronic properties. This may reduce susceptibility to enzymatic degradation compared to hydroxylated derivatives like 1-hydroxy-2-naphthoate, which is a known intermediate in bacterial pathways .
  • Biodegradability : Studies on Burkholderia sp. JT 1500 reveal that 2-naphthoate is metabolized via a 13-step pathway to pyruvate, succinate, and acetyl-CoA . However, halogenated derivatives (e.g., chloro-substituted) are typically more resistant to microbial degradation due to steric and electronic hindrance .

1-Hydroxy-2-Naphthoate

1-Hydroxy-2-naphthoate (C₁₁H₇O₃⁻) is a hydroxylated analog of 2-naphthoate and a critical intermediate in polycyclic aromatic hydrocarbon (PAH) degradation. Comparative features include:

  • Reactivity : The hydroxyl group in 1-hydroxy-2-naphthoate facilitates further oxidation to 2-carboxybenzalpyruvate, a step catalyzed by inducible enzymes in Burkholderia . In contrast, the chloro and formyl groups in this compound may block similar enzymatic activity.
  • Environmental Persistence : Hydroxylated naphthoates are transient intermediates in biodegradation pathways, whereas halogenated derivatives like this compound are expected to persist longer in ecosystems .

2-Chloro-4-Formylphenyl Trifluoromethanesulfonate

Key distinctions include:

  • Functional Groups : The trifluoromethanesulfonate group is a strong electron-withdrawing leaving group, making this compound highly reactive in nucleophilic substitution reactions. In contrast, the 2-naphthoate ester group in this compound may confer stability under physiological conditions .
  • Applications : Trifluoromethanesulfonate derivatives are often used as intermediates in organic synthesis, while naphthoate esters are more relevant in biodegradation studies .

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